molecular formula C18H18N2O6S B2540181 N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-44-3

N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No.: B2540181
CAS No.: 899955-44-3
M. Wt: 390.41
InChI Key: QKTNWFGFNXMBFD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a benzoisothiazol-based amide derivative featuring a 3,4-dimethoxyphenyl substituent. This compound belongs to a class of N-substituted saccharin derivatives, which are synthesized via alkylation or condensation reactions involving the saccharin moiety and functionalized amines or halides .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-11(17(21)19-12-8-9-14(25-2)15(10-12)26-3)20-18(22)13-6-4-5-7-16(13)27(20,23)24/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTNWFGFNXMBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

The target compound shares structural homology with several benzoisothiazol derivatives (Table 1). Key analogues include:

  • Compound 12 : 2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, which substitutes the propanamide chain with an acetamide group and replaces the 3,4-dimethoxyphenyl with a 2-trifluoromethylphenyl group .
  • Compound Xg: 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(7-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-1,3-benzoxazol-5-yl)propanamide, which introduces a benzoxazol ring and a dihydroisoquinoline substituent .
  • 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide : A derivative with a single methoxy group on the phenyl ring .

Table 1: Structural Comparison of Key Analogues

Compound Name Substituent on Benzoisothiazol Aryl Group on Amide Bioactivity Highlights
Target Compound Propanamide, 3,4-dimethoxyphenyl 3,4-dimethoxyphenyl Anticancer, anti-inflammatory
Compound 12 Acetamide 2-(trifluoromethyl)phenyl HCV helicase inhibition
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide Propanamide 3-methoxyphenyl Kinase inhibition (CHEMBL1562548)
Methyl 2-hydroxy-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)propanoate Methyl ester, hydroxyl None Structural similarity for crystallography

Anticancer and Antimicrobial Activity

The target compound exhibits broad-spectrum bioactivity, as seen in related N-substituted saccharins. For instance:

  • Compound 3a–g (alkyl esters of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetate) show moderate to potent anticancer activity against human tumor cell lines, validated via microculture tetrazolium assays .

Anti-Inflammatory and Antioxidant Effects

The 3,4-dimethoxyphenyl group in the target compound may enhance anti-inflammatory activity compared to analogues with simpler aryl groups. For example:

  • N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) exhibits significant anti-inflammatory properties due to electron-donating methoxy groups .
  • Compound 2 (2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetonitrile) shows lower antioxidant activity than the target compound, likely due to the absence of the propanamide chain .

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